molecular formula C9H7BrF2O B15312727 1-(4-Bromo-3-methylphenyl)-2,2-difluoroethanone

1-(4-Bromo-3-methylphenyl)-2,2-difluoroethanone

Cat. No.: B15312727
M. Wt: 249.05 g/mol
InChI Key: RZKZZDRSJPJNIV-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, methyl, and difluoroethanone groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylphenol and 2,2-difluoroethanone as the primary reactants.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out under controlled temperatures to ensure selectivity.

    Major Products: The major products depend on the specific reaction conditions but may include substituted phenyl derivatives, alcohols, or carboxylic acids.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Bromo-3-methylphenyl)-2,2-difluoroethan-1-one can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H7BrF2O/c1-5-4-6(2-3-7(5)10)8(13)9(11)12/h2-4,9H,1H3

InChI Key

RZKZZDRSJPJNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C(F)F)Br

Origin of Product

United States

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